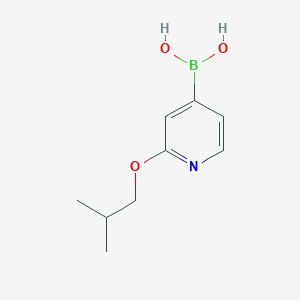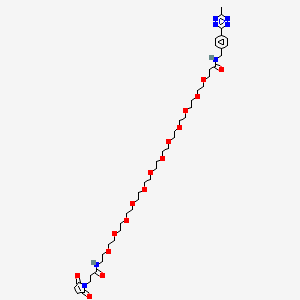
Methyltetrazine-PEG12-Maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-PEG12-Maleimide is a compound used in click chemistry, a field that allows for the rapid and efficient synthesis of complex molecules. This compound is particularly notable for its ability to react specifically with thiols to form stable thioether bonds. The maleimide group in this compound reacts with thiols, while the tetrazine moiety can react with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG12-Maleimide is synthesized through a series of chemical reactions involving the incorporation of a tetrazine moiety with a PEG (polyethylene glycol) linker and a maleimide group. The synthesis typically involves the following steps:
Preparation of PEG12 Linker: The PEG12 linker is synthesized by polymerizing ethylene glycol units.
Incorporation of Tetrazine Moiety: The tetrazine group is introduced through a reaction with a suitable precursor, such as a tetrazine derivative.
Attachment of Maleimide Group: The maleimide group is attached to the PEG12-tetrazine intermediate through a reaction with a maleimide derivative
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving:
Large-scale polymerization: of ethylene glycol units to produce PEG12.
Batch reactions: for the incorporation of tetrazine and maleimide groups.
Purification steps: such as chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyltetrazine-PEG12-Maleimide undergoes several types of chemical reactions:
Click Chemistry Reactions: The tetrazine moiety reacts with strained alkenes in an inverse electron demand Diels-Alder reaction.
Thiol-Maleimide Reactions: The maleimide group reacts with thiols to form stable thioether bonds.
Common Reagents and Conditions
Reagents: Strained alkenes (e.g., trans-cyclooctene), thiols, dimethyl sulfoxide (DMSO), dimethylformamide (DMF).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, in solvents like DMSO or DMF
Major Products
Thioether Bonds: Formed from the reaction of the maleimide group with thiols.
Stable Covalent Linkages: Formed from the reaction of the tetrazine moiety with strained alkenes.
Wissenschaftliche Forschungsanwendungen
Methyltetrazine-PEG12-Maleimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Applied in the production of advanced materials and nanotechnology .
Wirkmechanismus
The mechanism of action of Methyltetrazine-PEG12-Maleimide involves:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltetrazine-PEG4-Maleimide: Similar in structure but with a shorter PEG linker.
Tetrazine-PEG-Maleimide: Variants with different PEG lengths and functional groups
Uniqueness
Methyltetrazine-PEG12-Maleimide is unique due to its longer PEG12 linker, which provides enhanced water solubility and reduced aggregation. This makes it particularly useful in biological applications where solubility and stability are crucial .
Eigenschaften
Molekularformel |
C44H69N7O16 |
|---|---|
Molekulargewicht |
952.1 g/mol |
IUPAC-Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C44H69N7O16/c1-37-47-49-44(50-48-37)39-4-2-38(3-5-39)36-46-41(53)9-12-56-14-16-58-18-20-60-22-24-62-26-28-64-30-32-66-34-35-67-33-31-65-29-27-63-25-23-61-21-19-59-17-15-57-13-10-45-40(52)8-11-51-42(54)6-7-43(51)55/h2-7H,8-36H2,1H3,(H,45,52)(H,46,53) |
InChI-Schlüssel |
UBGCSXQCWCGAGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


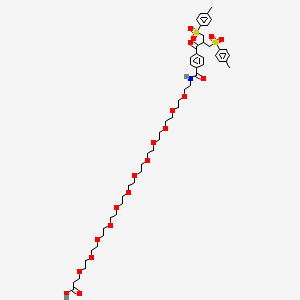
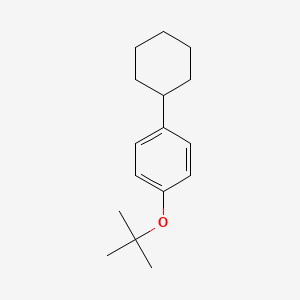
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13712692.png)
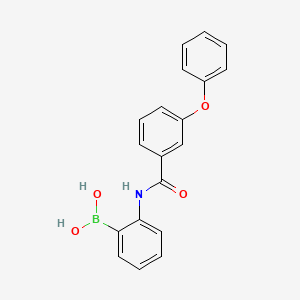
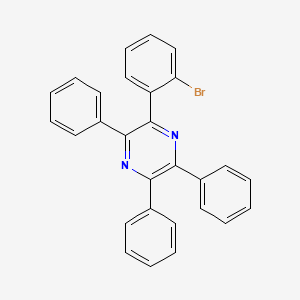
![5-Bromo-4-[4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13712702.png)
![1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol](/img/structure/B13712710.png)

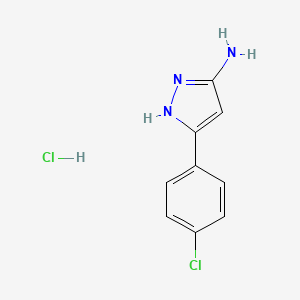
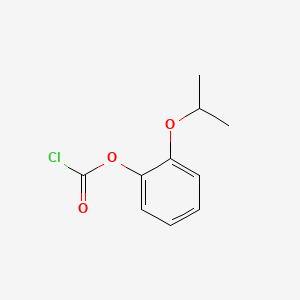
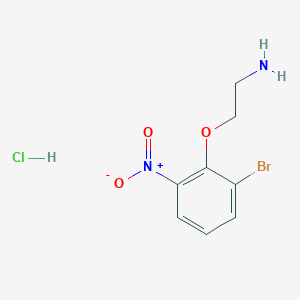
![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)

